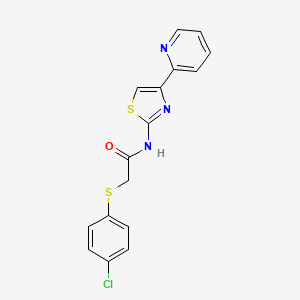

2-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Übersicht

Beschreibung

Novel activator of the antioxidant defense response, inducing heme oxygenase-1 and protecting human iPSC-derived cardiomyocytes from oxidative stress

CP-312 is an activator of the antioxidant defense response. It acts by inducing heme oxygenase-1 and protecting human iPSC-derived cardiomyocytes from oxidative stress.

Wissenschaftliche Forschungsanwendungen

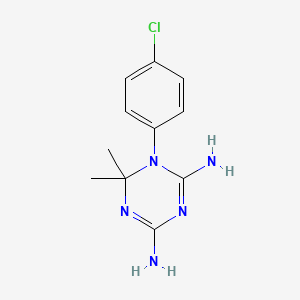

Crystal Structure and Molecular Interactions

The crystal structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, demonstrates how the chlorophenyl ring is oriented at a slight angle relative to the thiazole ring, leading to intermolecular interactions that form zigzag chains in the crystal lattice. This structural insight is crucial for understanding the molecular packing and potential reactivity or binding capabilities of similar compounds (Saravanan et al., 2016).

Corrosion Inhibition

Derivatives of acetamide, including those structurally related to 2-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide, have been synthesized and evaluated as corrosion inhibitors. These compounds show promising inhibition efficiencies, highlighting the potential of such molecules in protecting metals from corrosive environments (Yıldırım & Cetin, 2008).

Antitumor Evaluation

Research into the antitumor activity of N-substituted-2-amino-1,3,4-thiadiazoles, a category that includes compounds similar to 2-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide, has shown that some of these compounds exhibit promising antitumor and antioxidant activities. Such studies are vital for the development of new anticancer drugs (Hamama et al., 2013).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies on bioactive benzothiazolinone acetamide analogs, including compounds structurally related to 2-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide, have explored their potential in ligand-protein interactions and as photosensitizers in dye-sensitized solar cells. These compounds demonstrate good light harvesting efficiency and potential in photovoltaic applications, as well as their interactions with proteins such as Cyclooxygenase 1 (COX1), indicating a broad spectrum of scientific research applications (Mary et al., 2020).

Wirkmechanismus

Target of Action

The primary target of CP-312 is Heme Oxygenase-1 (HO-1) . HO-1 is a crucial enzyme in the antioxidant response network and has been strongly correlated with the protection of cardiomyocytes from oxidative stress .

Mode of Action

CP-312 interacts with its target, HO-1, by inducing its robust upregulation . This interaction leads to the activation of the antioxidant defense response, which is essential for protecting cardiomyocytes from oxidative stress .

Biochemical Pathways

The key biochemical pathway affected by CP-312 is the antioxidant response network . The compound’s interaction with HO-1 leads to the upregulation of this enzyme, which in turn activates the antioxidant defense response. This response is crucial for protecting cardiomyocytes from oxidative stress, a common cause of damage to these cells .

Pharmacokinetics

The compound’s ability to protect human-induced pluripotent stem cell cardiomyocytes (hipsc-cms) from oxidative stress suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The primary result of CP-312’s action is the protection of hiPSC-CMs from oxidative stress . By inducing the upregulation of HO-1 and activating the antioxidant defense response, CP-312 helps to shield these cells from the damaging effects of oxidative stress .

Action Environment

Therefore, the action of CP-312 may be particularly beneficial in such environments by enhancing the survival of stem cells post-transplantation .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3OS2/c17-11-4-6-12(7-5-11)22-10-15(21)20-16-19-14(9-23-16)13-3-1-2-8-18-13/h1-9H,10H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWIOCMUARENDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

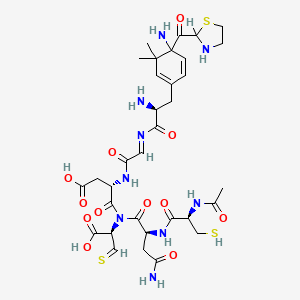

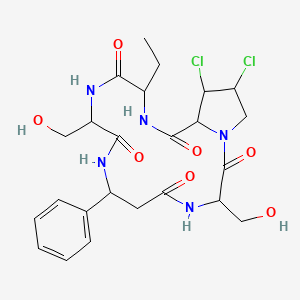

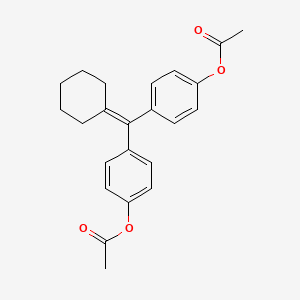

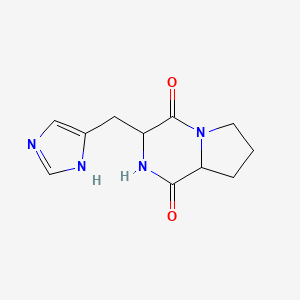

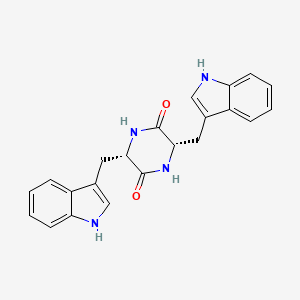

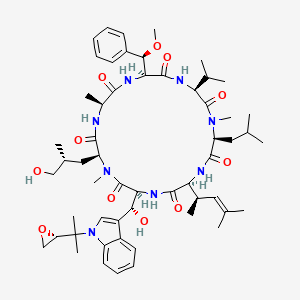

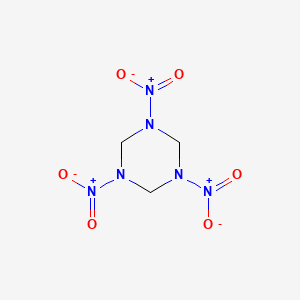

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.